molecular formula C15H9ClN2O3S B2895414 6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde CAS No. 565171-11-1

6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde

Cat. No.: B2895414
CAS No.: 565171-11-1
M. Wt: 332.76
InChI Key: QGQVNGCAABFFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde is a complex organic compound with the molecular formula C15H9ClN2O3S and a molecular weight of 332.76 g/mol. This compound is characterized by its unique structure, which includes a chloro group, an oxo group, a pyrimidinylsulfanylmethyl group, and a carbaldehyde group attached to a chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted coumarin derivative, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups attached to the chromene core.

Scientific Research Applications

This compound has various applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and the biological system in which it is being studied.

Comparison with Similar Compounds

  • Coumarin derivatives: These compounds share a similar chromene core but may have different substituents.

  • Pyrimidinyl derivatives: Compounds containing pyrimidinyl groups in their structure.

  • Chlorinated chromenes: Chromene derivatives with chlorine atoms in their structure.

Properties

IUPAC Name

6-chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)chromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-11-4-9(8-22-15-17-2-1-3-18-15)14-12(5-11)13(20)10(6-19)7-21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQVNGCAABFFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=C3C(=CC(=C2)Cl)C(=O)C(=CO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.